7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-Bromo-1,2,3,4-tetrahydroquinoline is a type of organic compound that is a semi-hydrogenated derivative of quinoline . It’s a colorless oil and is used as a pharmaceutical intermediate .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Molecular Structure Analysis
The molecular formula of 7-Bromo-1,2,3,4-tetrahydroquinoline is C9H10BrN . Its average mass is 248.547 Da and its monoisotopic mass is 246.976334 Da .Physical And Chemical Properties Analysis
7-Bromo-1,2,3,4-tetrahydroquinoline is a solid at room temperature . It’s insoluble in water .Scientific Research Applications
Synthesis of Lenacapavir
“7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . A new approach to synthesizing this compound from inexpensive 2,6-dichlorobenzonitrile has been described .
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to produce drugs.
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . “7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” could potentially be used in the synthesis of indole derivatives, which play a main role in cell biology and have various biologically vital properties .
Transformation Pathways in Chlorination
The compound could potentially be involved in the transformation pathways of 2,6-BCBQ in chlorination . This could be relevant in environmental chemistry, where understanding the transformation pathways of various compounds is crucial.
Synthesis of Biologically Active Compounds
The compound could potentially be used in the synthesis of biologically active compounds for the treatment of various disorders in the human body . These compounds could potentially be used for the treatment of cancer cells, microbes, and different types of disorders .
Synthesis of 3-Aminoindazoles
3-Aminoindazoles are a privileged class of heterocyclic structures common to many biologically active compounds . “7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” could potentially be used in the synthesis of these structures .
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions under acidic conditions .
Biochemical Pathways
It is known that tetrahydroquinoline derivatives can be involved in a variety of biological processes .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
It is known that tetrahydroquinoline derivatives can exhibit a variety of biological activities .
Safety and Hazards
properties
IUPAC Name |
7-bromo-6-chloro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHLWJIMRANGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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